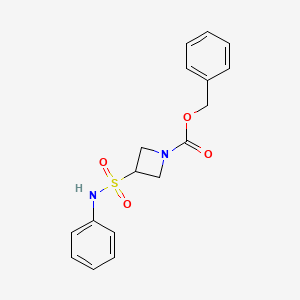

benzyl 3-(phenylsulfamoyl)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 3-(phenylsulfamoyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c20-17(23-13-14-7-3-1-4-8-14)19-11-16(12-19)24(21,22)18-15-9-5-2-6-10-15/h1-10,16,18H,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADERCSKVGXEMKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)S(=O)(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-(phenylsulfamoyl)azetidine-1-carboxylate typically involves the reaction of azetidine-1-carboxylic acid with benzyl chloride and phenylsulfonyl chloride under basic conditions . The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(phenylsulfamoyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylsulfamoyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzyl 3-(phenylsulfamoyl)azetidine-1-carboxylate has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of benzyl 3-(phenylsulfamoyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The azetidine-1-carboxylate scaffold is highly versatile, with substituents at the 3-position dictating chemical and biological behavior. Key analogs include:

Key Observations :

- Phenylsulfamoyl vs.

- Electron-Withdrawing Effects: The dicyano group in compound 4 () and the trifluoromethylsulfonyloxy group in introduce strong electron-withdrawing effects, which may stabilize intermediates in synthetic pathways or modulate metabolic stability .

Yield Trends :

- Substituents with steric bulk (e.g., 1-methyl-1-phenylethoxy in compound 119) correlate with lower yields (~34%) compared to smaller groups (e.g., dicyano in compound 4, 52%) .

- Protecting group strategies (e.g., tert-butyl vs. benzyl esters) influence reaction efficiency, as seen in (14r: 33.1% yield) and (44% yield for tert-butyl-protected analogs) .

Physical and Chemical Properties

Notes:

- The phenylsulfamoyl group may reduce solubility in nonpolar solvents compared to ether-linked analogs like compound 119 .

- Melting points for analogs vary widely; electron-deficient substituents (e.g., dicyano) may increase crystallinity .

Biological Activity

Benzyl 3-(phenylsulfamoyl)azetidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an azetidine ring with a benzyl group and a phenylsulfamoyl moiety. The presence of these functional groups contributes to its biological activities, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound may exhibit:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as α-glucosidase, which is crucial in carbohydrate metabolism .

- Antimicrobial Properties : The sulfamoyl group is known for its antibacterial activity, suggesting that this compound could have similar effects against various pathogens .

1. In Vitro Studies

Recent studies have demonstrated that derivatives of azetidine compounds can exhibit significant biological activities. For instance, a related compound showed potent α-glucosidase inhibition with an IC50 value of 49.40 μM, indicating that structural modifications can enhance bioactivity .

2. Case Studies

In a case study involving the synthesis and evaluation of related compounds, researchers found that modifications to the azetidine structure led to varying degrees of biological activity. This highlights the importance of structure-activity relationships (SAR) in developing effective therapeutic agents.

3. Toxicity Assessment

Safety profiles are critical for any drug candidate. In studies assessing toxicity, compounds similar to this compound demonstrated low cytotoxicity towards human cell lines at concentrations up to 5200 μM . This suggests a favorable safety margin for further development.

Data Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | C15H16N2O3S |

| IC50 (α-glucosidase) | 49.40 μM (related compounds) |

| Cytotoxicity (human cells) | Non-toxic up to 5200 μM |

| Potential Applications | Antimicrobial, antidiabetic |

Q & A

Basic Question: What synthetic strategies are commonly employed to prepare benzyl 3-(phenylsulfamoyl)azetidine-1-carboxylate?

Methodological Answer:

The synthesis typically involves functionalizing the azetidine ring at the 3-position with sulfamoyl and benzyl ester groups. A plausible route includes:

Azetidine Core Preparation : Start with tert-butyl 3-oxoazetidine-1-carboxylate (), followed by hydroxylamine addition to form an oxime intermediate.

Sulfamoylation : React the azetidine intermediate with phenylsulfamoyl chloride under basic conditions (e.g., triethylamine in acetonitrile) to install the sulfamoyl group (analogous to sulfonylations in ).

Esterification : Protect the azetidine nitrogen with a benzyloxycarbonyl (Cbz) group via benzyl chloroformate in dichloromethane (similar to protocols in ).

Deprotection : Remove the tert-butyl group using trifluoroacetic acid (TFA) (as in ).

Key Considerations : Optimize reaction stoichiometry (e.g., 1.2 equivalents of phenylsulfamoyl chloride) and monitor intermediates via TLC (Rf ~0.45 in 3:1 heptanes:EtOAc) .

Basic Question: How can researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR Analysis : Use H and C NMR to confirm the azetidine ring (δ ~3.5–4.5 ppm for N-CH protons) and benzyl ester (δ ~5.1 ppm for CHPh). The phenylsulfamoyl group shows aromatic protons at δ ~7.3–7.5 ppm and a singlet for the NH group (δ ~6.7 ppm) .

- HRMS : Validate molecular weight (calculated for CHNOS: 369.0916 [M+H]) with ESI-TOF mass spectrometry (as in ).

- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Advanced Question: How can contradictory spectroscopic data for structurally similar azetidine derivatives be resolved?

Methodological Answer:

Contradictions often arise from:

Stereochemical Variants : Use NOESY or X-ray crystallography (e.g., ) to confirm spatial arrangements of substituents.

Solvent Artifacts : Compare NMR spectra in deuterated DMSO vs. CDCl; sulfamoyl NH protons may shift due to hydrogen bonding .

Degradation Products : Perform stability studies under varying pH/temperature () and use LC-MS to identify byproducts (e.g., hydrolysis of the benzyl ester).

Case Study : For tert-butyl analogs (), discrepancies in C NMR signals for aminomethyl groups were resolved by adjusting DEPT-135 parameters .

Advanced Question: What strategies improve yield in multi-step syntheses of sulfamoyl-functionalized azetidines?

Methodological Answer:

- Stepwise Optimization :

- Catalysis : Introduce Pd-mediated cross-coupling for aryl group installation (e.g., Suzuki-Miyaura for phenyl rings) .

- Workup : Purify intermediates via flash chromatography (silica gel, 10–20% EtOAc/hexane) to isolate high-purity products .

Basic Question: What are the stability and storage requirements for this compound?

Methodological Answer:

- Stability : The benzyl ester is hydrolytically sensitive; avoid prolonged exposure to moisture. The sulfamoyl group may degrade under strong acids/bases ().

- Storage : Store at –20°C in amber vials under argon. Use desiccants (e.g., silica gel) to prevent hydrolysis ().

- Monitoring : Conduct accelerated stability studies (40°C/75% RH for 14 days) and track degradation via HPLC .

Advanced Question: How can computational methods aid in predicting the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Model the electron density of the sulfamoyl group to predict nucleophilic/electrophilic sites (e.g., sulfur’s +IV oxidation state) .

- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzyme active sites) based on tert-butyl analogs ( ).

- Solvent Effects : Apply COSMO-RS to optimize reaction solvents (e.g., acetonitrile vs. THF for sulfamoylation) .

Basic Question: What analytical techniques are critical for assessing purity in azetidine derivatives?

Methodological Answer:

- Elemental Analysis : Confirm C/H/N/S ratios within ±0.3% of theoretical values.

- Melting Point : Determine consistency (e.g., 120–122°C for crystalline forms) using a Büchi apparatus.

- TLC/MS Correlation : Match Rf values (e.g., 0.45 in heptanes:EtOAc) with HRMS data to validate intermediates .

Advanced Question: How do structural modifications (e.g., fluorination) impact the compound’s physicochemical properties?

Methodological Answer:

- Fluorine Substitution : Replace the phenylsulfamoyl group with a trifluoromethylsulfonyl moiety ( ) to enhance metabolic stability. Monitor logP changes via shake-flask assays.

- Azetidine Ring Rigidity : Compare tert-butyl () vs. benzyl esters; the latter increases steric hindrance, reducing ring puckering (analyzed via H NMR coupling constants) .

- Bioactivity : Use SPR to measure binding affinity changes (e.g., KD values) after introducing methylamino groups ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.